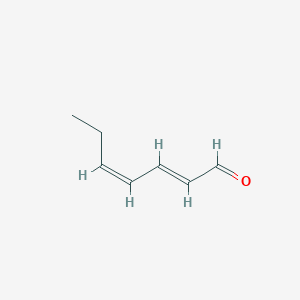

(Z)-3-Nonenal

説明

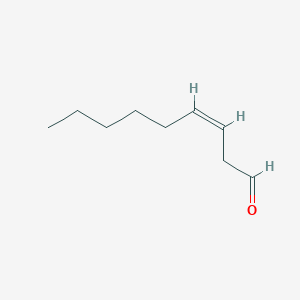

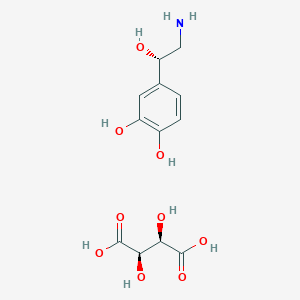

(Z)-3-Nonenal, also known as 3-nonenal, is a naturally occurring compound that is produced during the oxidation of omega-3 fatty acids. It is commonly found in aged foods such as nuts, oils, and meat products, and is responsible for the unpleasant smell and taste associated with rancidity. However, recent research has revealed that (Z)-3-Nonenal has several potential applications in the field of scientific research.

科学的研究の応用

Synthesis and Chemical Properties

- A study by Gardner, Bartelt, and Weisleder (1992) presented an efficient synthesis of 4-hydroxy-2(E)-nonenal, a compound closely related to (Z)-3-Nonenal, demonstrating the interest in synthesizing and studying related aldehydes (Gardner, Bartelt, & Weisleder, 1992).

Sensory Applications

- Research by Lapointe et al. (2009) on sensory imbalance in leafminer moths explored pheromones including compounds with structural similarities to (Z)-3-Nonenal, indicating the importance of such compounds in ecological and sensory studies (Lapointe et al., 2009).

Material Science and Engineering

- A paper by Mishra and Adelung (2017) on ZnO tetrapod materials shows interest in zinc oxide structures for various applications, highlighting the broad scope of research in materials science that might intersect with the study of (Z)-3-Nonenal related compounds (Mishra & Adelung, 2017).

Environmental Applications

- Wang et al. (2015) investigated the removal of zinc from aqueous solutions using tricalcium aluminate, suggesting potential environmental applications of zinc-related research, which could be relevant to studies involving (Z)-3-Nonenal (Wang et al., 2015).

Biomedical Applications

- Oe et al. (2003) explored the lipid hydroperoxide-derived cyclic covalent modification to histone H4, indicating the biomedical significance of lipid-derived compounds like (Z)-3-Nonenal (Oe et al., 2003).

特性

IUPAC Name |

(Z)-non-3-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h6-7,9H,2-5,8H2,1H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEAENVLZOODMT-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-Nonenal | |

CAS RN |

31823-43-5 | |

| Record name | 3-Nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031823435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the connection between (Z)-3-Nonenal and the aroma of oyster leaf?

A: Research has identified (Z)-3-Nonenal as one of the key volatile compounds responsible for the unique oyster-like aroma of oyster leaf (Mertensia maritima). [] Gas chromatography-olfactometry analysis confirmed that this compound, along with (Z)-1,5-octadien-3-ol, (Z,Z)-3,6-nonadienal, and (Z)-1,5-octadien-3-one, contributes significantly to the perception of marine, oyster-like notes when tasting cut oyster leaves. []

Q2: How does (Z)-3-Nonenal contribute to plant defense mechanisms?

A: (Z)-3-Nonenal, along with other aldehydes derived from lipoxygenase activity, shows potential as an antifungal agent against soybean pathogens. [] While the exact mechanism of action is still under investigation, these aldehydes are believed to interfere with fungal growth and development, potentially by disrupting membrane integrity or crucial metabolic processes. Further research is needed to elucidate the precise mode of action and explore the potential of (Z)-3-Nonenal as a natural antifungal agent for crop protection.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Hydroxyethoxymethyl)-5-[(3-phenylmethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B148893.png)

![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)

![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)